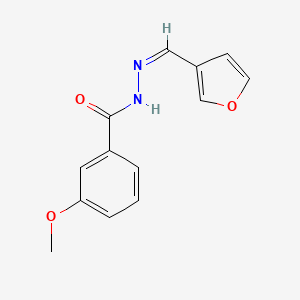

N'-(3-furylmethylene)-3-methoxybenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N'-(3-furylmethylene)-3-methoxybenzohydrazide typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. For instance, similar compounds have been synthesized through reactions involving methoxybenzaldehyde and various hydrazides in the presence of solvents like methanol, under reflux conditions to yield the desired hydrazone derivatives (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds akin to N'-(3-furylmethylene)-3-methoxybenzohydrazide is characterized by X-ray crystallography, which reveals details about the molecular configuration, bond lengths, and angles. These studies often show that such compounds crystallize in specific space groups with defined unit cell parameters, providing insights into the molecular geometry and the orientation of functional groups (Arshad et al., 2017).

Chemical Reactions and Properties

The reactivity of benzohydrazides like N'-(3-furylmethylene)-3-methoxybenzohydrazide involves various chemical transformations, including condensation, cyclization, and substitution reactions. These compounds exhibit nucleophilic properties due to the presence of nitrogen atoms, making them reactive towards electrophilic centers in other molecules. Their chemical behavior is also influenced by the substituents on the benzene rings, which can affect the electronic distribution and reactivity of the molecule (Bharty et al., 2015).

Physical Properties Analysis

The physical properties of N'-(3-furylmethylene)-3-methoxybenzohydrazide derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing information on the thermal stability and phase transitions of the compounds (Hu et al., 2015).

Chemical Properties Analysis

The chemical properties of benzohydrazides are significantly influenced by their functional groups and molecular structure. Studies on compounds similar to N'-(3-furylmethylene)-3-methoxybenzohydrazide involve spectroscopic techniques like FTIR, NMR, and UV-Vis to elucidate their functional groups, bonding, and electronic transitions. These analyses provide insights into the compound's reactivity, stability, and potential applications in various chemical processes (Inkaya et al., 2012).

properties

IUPAC Name |

N-[(Z)-furan-3-ylmethylideneamino]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-17-12-4-2-3-11(7-12)13(16)15-14-8-10-5-6-18-9-10/h2-9H,1H3,(H,15,16)/b14-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCODUCDFPBCABJ-ZSOIEALJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN=CC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)N/N=C\C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(Z)-furan-3-ylmethylidene]-3-methoxybenzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,9bR*)-2-(5-ethyl-2,6-dimethylpyrimidin-4-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5673315.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5673322.png)

![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)

![7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5673337.png)

![ethyl 1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5673357.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5673360.png)

![3-fluoro-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5673366.png)

![(1S*,5R*)-6-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673380.png)

![1-[(4-chlorophenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B5673393.png)

![1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B5673403.png)